molecular formula C24H40O2 B12624936 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL CAS No. 918876-47-8

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL

Cat. No.: B12624936
CAS No.: 918876-47-8
M. Wt: 360.6 g/mol
InChI Key: DREIZXRPXQBYMX-UHFFFAOYSA-N
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Description

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is an organic compound characterized by a benzyloxy group attached to a long aliphatic chain with a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL typically involves the following steps:

    Formation of the Aliphatic Chain: The aliphatic chain can be synthesized through a series of reactions, including alkylation and reduction processes.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.

    Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base such as potassium tert-butoxide.

    Hydroxyl Group Addition: The hydroxyl group is added through a hydroboration-oxidation reaction, where the double bond reacts with borane followed by oxidation with hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Benzyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated aliphatic alcohols.

    Substitution: Various substituted aliphatic compounds depending on the nucleophile used.

Scientific Research Applications

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to modulate cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    16-(Methoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.

    16-(Ethoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with an ethoxy group instead of a benzyloxy group.

    16-(Propoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a propoxy group instead of a benzyloxy group.

Uniqueness

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

918876-47-8

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

3-methyl-16-phenylmethoxyhexadec-1-en-3-ol

InChI

InChI=1S/C24H40O2/c1-3-24(2,25)20-16-11-9-7-5-4-6-8-10-12-17-21-26-22-23-18-14-13-15-19-23/h3,13-15,18-19,25H,1,4-12,16-17,20-22H2,2H3

InChI Key

DREIZXRPXQBYMX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O

Origin of Product

United States

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